2-Chloro-4-(3-hydroxyphenyl)benzoic acid

Description

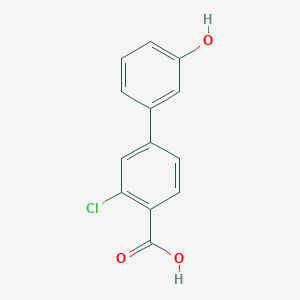

2-Chloro-4-(3-hydroxyphenyl)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-hydroxyphenyl substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name |

2-chloro-4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBIFCIKKBWHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688706 | |

| Record name | 3-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-26-4 | |

| Record name | 3-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-hydroxyphenyl)benzoic acid typically involves the chlorination of 4-(3-hydroxyphenyl)benzoic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products Formed

Oxidation: Formation of 2-chloro-4-(3-hydroxyphenyl)benzaldehyde.

Reduction: Formation of 2-chloro-4-(3-hydroxyphenyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3-hydroxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can alter the structure and function of proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-4-(3-hydroxyphenyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Key Findings:

Functional Group Impact on Applications: Hydroxyl/Trifluoromethyl Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, making it suitable for pharmacological research (e.g., LFA-1 ligands in ). In contrast, trifluoromethyl groups (e.g., in Lactofen) improve lipid solubility and stability, favoring herbicidal activity . The carbamoyl group in 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid () may facilitate interactions with biological targets .

Physicochemical Properties :

- Polarity : Hydroxyl-containing derivatives (e.g., target compound) exhibit higher polarity than halogenated or sulfonated analogs, affecting solubility and bioavailability.

- Thermal Stability : Derivatives like 2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid () have high melting points (~396°C), suggesting robust crystalline structures suited for solid-phase applications .

Biological and Industrial Relevance :

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC (see for HPLC protocols).

- Optimize catalyst loading (1–5 mol%) to balance yield and cost.

How can spectroscopic methods (NMR, IR) distinguish positional isomers of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The hydroxyl proton (3-hydroxyphenyl) appears as a broad singlet (~5 ppm).

- Chlorine’s deshielding effect shifts the adjacent aromatic protons downfield (δ 7.5–8.2 ppm). Compare with , where fluorine substitution alters chemical shifts .

- IR Spectroscopy :

- Carboxylic acid C=O stretch at ~1700 cm⁻¹.

- Hydroxyl O-H stretch (broad, ~3200–3500 cm⁻¹) confirms the phenolic group .

Validation : Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments.

What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (70:30) to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate 4:1 → 1:1) to separate by polarity.

- HPLC : For high-purity requirements, use a C18 column with a mobile phase of acetonitrile/0.1% TFA (see for method optimization) .

Tip : Monitor purity via melting point analysis (expected range: 180–185°C based on analogues in ).

Advanced Research Questions

How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- Experimental Design :

- Compare reaction rates with nucleophiles (e.g., amines) under controlled conditions.

- Use Hammett σ constants to quantify electronic effects:

- The 3-hydroxyphenyl group is electron-donating (+M effect), activating the para-chloro position for substitution .

- Computational Analysis :

Case Study : shows trifluoromethyl groups enhance electrophilicity; hydroxyl groups may similarly modulate reactivity .

How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Systematic Re-evaluation :

- Standardize assays: Use CLSI guidelines for antimicrobial testing.

- Control variables: pH, solvent (DMSO concentration ≤1%), and cell line/pathogen strain.

- Structure-Activity Relationship (SAR) :

- Compare with analogues (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid in ) to isolate substituent effects .

- Meta-Analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers or methodological discrepancies .

How to design experiments probing interactions with enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

- Ligand Docking Studies :

- Biochemical Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 Inhibitor Screening Kit).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

Validation : Compare with known inhibitors (e.g., Celecoxib) to contextualize potency .

What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

- Crystallization Screens : Use commercially available kits (e.g., Hampton Research) with varied solvent systems (e.g., DMSO/water).

- Additive Screening : Introduce small molecules (e.g., glycerol) to stabilize crystal lattice formation.

- SHELX Refinement : Apply SHELXL for structure solution, as detailed in for handling twinned data or high-resolution refinement .

Case Study : highlights halogenated benzoic acids forming stable crystals via slow evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.